molecular formula C13H16F3N B11870730 2-(tert-Butyl)-5-(trifluoromethyl)indoline

2-(tert-Butyl)-5-(trifluoromethyl)indoline

Cat. No.: B11870730
M. Wt: 243.27 g/mol
InChI Key: AGDXFBMWHMNMQC-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(trifluoromethyl)indoline is an organic compound that belongs to the indoline family. Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring. The presence of the tert-butyl and trifluoromethyl groups in this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-(trifluoromethyl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups onto the indoline scaffold.

Scientific Research Applications

2-(tert-Butyl)-5-(trifluoromethyl)indoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These properties enable the compound to effectively interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-5-methylindoline: Similar structure but lacks the trifluoromethyl group.

    2-(tert-Butyl)-5-chloroindoline: Contains a chlorine atom instead of the trifluoromethyl group.

    2-(tert-Butyl)-5-fluoroindoline: Contains a fluorine atom instead of the trifluoromethyl group.

Uniqueness

2-(tert-Butyl)-5-(trifluoromethyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

2-tert-butyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H16F3N/c1-12(2,3)11-7-8-6-9(13(14,15)16)4-5-10(8)17-11/h4-6,11,17H,7H2,1-3H3

InChI Key

AGDXFBMWHMNMQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC2=C(N1)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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